molecular formula C13H14N2O2S B2793828 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851398-80-6

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No. B2793828
CAS RN: 851398-80-6
M. Wt: 262.33
InChI Key: DJWVJRJIHMZNHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

DIMTA has been studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. In these fields, it has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential use as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of DIMTA is still largely unknown, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Additionally, DIMTA has been shown to inhibit the activity of some other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIMTA are still largely unknown, as it is a relatively new compound. However, it has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have antioxidant effects and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIMTA in laboratory experiments is its relative stability. It is a relatively stable compound, and can be easily manipulated in a laboratory setting. Additionally, it is relatively easy to synthesize, and can be synthesized using a variety of methods.
However, there are some limitations to using DIMTA in laboratory experiments. For example, its mechanism of action is still largely unknown, and its biochemical and physiological effects are still being studied. Additionally, its potential therapeutic applications are still being studied, and its potential toxicity is still unknown.

Future Directions

The potential of DIMTA is still largely unknown, and there are a variety of potential future directions that could be explored. For example, further research could be conducted into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential toxicity, and its potential uses in other fields, such as agriculture and environmental sciences. Finally, further research could be conducted into the synthesis of DIMTA, as well as other derivatives of the compound.

Synthesis Methods

DIMTA can be synthesized by a variety of methods, including the reaction of 2-chloro-4-methyl-3-thiophenecarboxylic acid with 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acidphenylisocyanide. This reaction produces a thioamide, which is then hydrolyzed to the desired carboxylic acid. Other methods of synthesis include the reaction of 2-chloro-4-methyl-3-thiophenecarboxylic acid with 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acidphenylisocyanide, and the reaction of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid-1H-imidazole-2-thiol with 4-bromobutyric acid.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-10(2)11(7-9)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWVJRJIHMZNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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